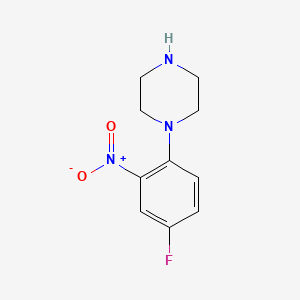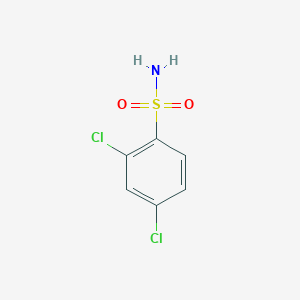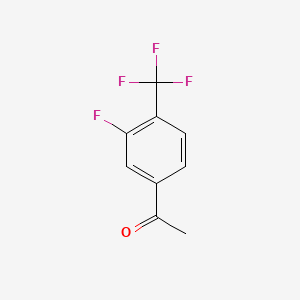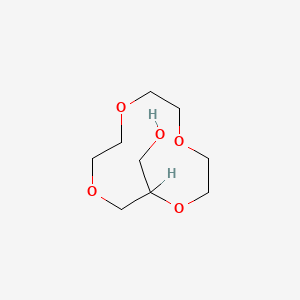
3-ヨードフェニルボロン酸
概要
説明
3-Iodophenylboronic acid is a compound with the molecular formula C6H6BIO2 . It is a boronic acid derivative where the boron atom is attached to an iodophenyl group .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 3-Iodophenylboronic acid, often involves the addition of organometallic reagents to boranes . Another strategy is the reaction of triarylboranes with a ligand . A recent study reported the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Iodophenylboronic acid consists of a boron atom attached to an iodophenyl group . The compound has a molecular weight of 247.83 g/mol .
Chemical Reactions Analysis
3-Iodophenylboronic acid is involved in various chemical reactions. It is used in the aerobic oxidative coupling with arenes, coupling with acetals, and the synthesis of inhibitors of homoserine transacetylase . It also participates in Boron-Heck arylation with alkenes and N-arylation Heck reactions with electrophilic alkenes .
Physical And Chemical Properties Analysis
3-Iodophenylboronic acid has a density of 2.0±0.1 g/cm3, a boiling point of 358.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.8±28.4 °C . The compound has a molar refractivity of 46.2±0.4 cm3 .
科学的研究の応用
芳香族化合物の空気酸化カップリング
3-ヨードフェニルボロン酸は、芳香族化合物の空気酸化カップリングにおける反応物として使用されます . このプロセスは、触媒の存在下で芳香族化合物を酸素と反応させてビアリール化合物を形成する反応を含み、医薬品や材料科学で重要です .
アセタールとのカップリング
3-ヨードフェニルボロン酸のもう1つの用途は、アセタールとのカップリングです . この反応は有機合成、特に炭素-炭素結合の形成に役立ちます .
ホモセリントランスアセチラーゼ阻害剤の合成
3-ヨードフェニルボロン酸は、ホモセリントランスアセチラーゼ阻害剤の合成にも使用されます . これらの阻害剤は、新しい抗生物質の開発に潜在的に使用できます .
アルケンとのボロン・ヘックアリール化
この化合物は、アルケンとのボロン・ヘックアリール化に関与しています . この反応は、天然物や医薬品など、多くの複雑な有機分子の合成における重要なステップです .
N-アリール化
N-アリール化は、3-ヨードフェニルボロン酸のもう1つの用途です . この反応は、医薬品や材料など、さまざまな有機化合物の合成に使用されます .
求電子性アルケンとのヘック反応
3-ヨードフェニルボロン酸は、求電子性アルケンとのヘック反応に使用されます . ヘック反応は、有機合成における炭素-炭素結合形成のための強力なツールです .
センシング用途
3-ヨードフェニルボロン酸を含むボロン酸は、センシング用途を含むさまざまな研究分野でますます利用されています . それらはジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシング用途での有用性につながります .
生体標識とタンパク質操作
ボロン酸のジオールとの重要な相互作用により、生体標識、タンパク質操作、修飾など、さまざまな分野での利用が可能になります . これにより、3-ヨードフェニルボロン酸は生化学研究において貴重なツールとなります .
Safety and Hazards
作用機序
Target of Action
3-Iodophenylboronic acid is a reactant involved in various chemical reactions . It is used in the synthesis of inhibitors of homoserine transacetylase , a key enzyme involved in the biosynthesis of methionine, an essential amino acid .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is involved in aerobic oxidative coupling with arenes, coupling with acetals, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .
Biochemical Pathways
The biochemical pathways affected by 3-Iodophenylboronic acid are those involved in the synthesis of inhibitors of homoserine transacetylase . This includes the methionine biosynthesis pathway .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability and are often used in drug design due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The result of the action of 3-Iodophenylboronic acid is the synthesis of inhibitors of homoserine transacetylase . This can potentially lead to the inhibition of methionine biosynthesis, affecting protein synthesis and other methionine-dependent biological processes .
Action Environment
The action of 3-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other reactants and catalysts can also influence the compound’s efficacy in chemical reactions .
生化学分析
Biochemical Properties
3-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of inhibitors of homoserine transacetylase, an enzyme crucial in the biosynthesis of amino acids . Additionally, 3-Iodophenylboronic acid participates in aerobic oxidative coupling with arenes and coupling with acetals . These interactions are primarily based on the boronic acid moiety’s ability to form reversible covalent bonds with diol-containing biomolecules.
Cellular Effects
3-Iodophenylboronic acid influences various cellular processes. It has been shown to interact with cell signaling pathways, affecting gene expression and cellular metabolism. For example, its interaction with diol groups in saccharides can enhance molecular recognition in capillary electrophoresis systems . This interaction can modulate cell signaling pathways by altering the availability of key signaling molecules. Furthermore, 3-Iodophenylboronic acid can impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-Iodophenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites. For example, it can inhibit homoserine transacetylase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding . Additionally, 3-Iodophenylboronic acid can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodophenylboronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodophenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 3-Iodophenylboronic acid in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Iodophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, 3-Iodophenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-Iodophenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it participates in the synthesis of inhibitors of homoserine transacetylase, affecting the metabolic flux of amino acid biosynthesis . Additionally, 3-Iodophenylboronic acid can influence metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Iodophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, 3-Iodophenylboronic acid can be transported into cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, it can bind to proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of 3-Iodophenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, 3-Iodophenylboronic acid can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins .
特性
IUPAC Name |
(3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEUXWXIMNEIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370252 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221037-98-5 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)





![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)

